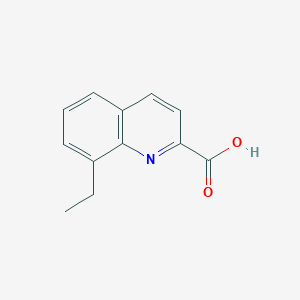

8-Ethylquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-ethylquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-6-7-10(12(14)15)13-11(8)9/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOPGCOCCTWKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Metallation of 8 Ethylquinoline 2 Carboxylic Acid

Ligand Design and Binding Modes of 8-Ethylquinoline-2-carboxylic Acid

The design of a ligand is a critical aspect that determines its selectivity and affinity for different metal ions. This compound incorporates a rigid quinoline (B57606) backbone, which pre-organizes the donor atoms for coordination, and an ethyl group at the 8-position, which introduces specific steric constraints.

This compound functions as a classic bidentate ligand, meaning it binds to a metal center through two donor atoms simultaneously. libretexts.orgpurdue.edu These donor sites are the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. This chelation results in the formation of a stable five-membered ring structure with the metal ion. This N,O-coordination is a common and well-established binding mode for quinoline-2-carboxylic acid derivatives. The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.

The coordination can be confirmed through various spectroscopic techniques. For instance, in Fourier-transform infrared (FTIR) spectroscopy, the coordination of the carboxylate group to the metal ion is evidenced by a shift in the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)). The coordination of the quinoline nitrogen is indicated by a shift in the C=N stretching vibration to a lower wavenumber. iosrjournals.org

The ethyl group at the 8-position (peri-position to the nitrogen atom) of the quinoline ring exerts a significant stereochemical influence on the process of metal chelation. This substituent introduces steric hindrance around the nitrogen donor atom, which can affect several aspects of the metal complex formation and its final geometry.

The bulkiness of the ethyl group can influence the coordination geometry adopted by the metal complex, potentially causing distortions from ideal geometries (e.g., octahedral or square planar) to accommodate the steric strain. This steric crowding can also impact the binding affinity of the ligand for different metal ions, favoring those with ionic radii that can better accommodate the constrained coordination pocket. In complexes with a 1:2 or 1:3 metal-to-ligand ratio, the ethyl groups can restrict the possible arrangements of the ligands around the metal center, leading to specific isomeric forms. This influence is analogous to the well-documented effects of the methyl group in the related 8-hydroxyquinaldine (B167061) ligand, where steric hindrance plays a key role in the structure of its metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The preparation of transition metal complexes with this compound can be achieved by reacting the ligand with various metal salts, such as chlorides or acetates, in a solvent like ethanol (B145695) or a water-ethanol mixture. ekb.egscirp.org The reaction often requires gentle heating and sometimes the adjustment of pH to facilitate the deprotonation of the carboxylic acid group and subsequent coordination. scirp.org The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different compositions, such as [M(L)₂] or [M(L)₃], where L represents the deprotonated ligand. nih.gov

The resulting complexes are typically solid materials that can be purified by recrystallization. Their characterization relies on a suite of analytical techniques:

Elemental Analysis: Confirms the empirical formula of the complex.

FTIR Spectroscopy: Identifies the coordination of the nitrogen and carboxylate groups by observing shifts in their characteristic vibrational frequencies. iosrjournals.org

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. ekb.eg

| Technique | Observation | Interpretation |

| FTIR | Shift in ν(C=N) and ν(COO⁻) bands | Confirms coordination of both N and O donor atoms to the metal center. iosrjournals.org |

| UV-Vis | Appearance of new absorption bands | Indicates charge-transfer transitions and d-d transitions within the metal complex. mdpi.com |

| X-ray Diffraction | Determination of atomic positions | Provides precise bond lengths, angles, and overall molecular geometry. cardiff.ac.uk |

While specific thermodynamic data for this compound is not widely published, studies on the closely related 8-hydroxyquinoline-2-carboxylic acid (8-HQA) offer valuable insights. rsc.orgresearchgate.net The rigid, pre-organized structure of these ligands leads to the formation of highly stable complexes with a range of metal ions. researchgate.net For instance, the complexing ability of 8-HQA is significantly high for Fe(III) and Fe(II), with the relative stability being highly dependent on pH. rsc.org It is expected that this compound would also form thermodynamically stable complexes, with the stability order following trends like the Irving-Williams series for divalent transition metals.

Kinetic studies can reveal the mechanism of complex formation. Competition experiments and the study of substituent effects can help determine whether a reaction is under kinetic or thermodynamic control, which is crucial for understanding reaction selectivity. acs.org The steric hindrance from the 8-ethyl group would likely influence the kinetics of ligand exchange and complex formation, potentially slowing down the reaction rate compared to an unhindered analogue.

| Parameter | Description | Significance |

| Stability Constant (log β) | The equilibrium constant for the formation of the complex from the metal ion and ligands. gcnayanangal.com | A higher value indicates greater thermodynamic stability of the complex. |

| pL₀.₅ | The negative logarithm of the total ligand concentration required to chelate 50% of the metal ion. rsc.org | A measure of the sequestering ability of the ligand under specific pH conditions. |

Catalytic Applications Utilizing this compound-Based Metal Complexes

Quinoline-based ligands and their metal complexes are recognized for their utility in catalysis. researchgate.net While specific catalytic applications of this compound are not extensively documented, complexes derived from similar 8-alkylquinoline structures have shown promise in catalytic C-H activation reactions. snnu.edu.cnnih.gov

For example, rhodium(III) complexes, when combined with chiral carboxylic acids, have been used to catalyze the enantioselective C-H alkylation of 8-alkylquinolines. snnu.edu.cn In these systems, the quinoline moiety acts as a directing group, guiding the metal catalyst to a specific C-H bond. Palladium-catalyzed reactions also utilize quinoline-based directing groups for the functionalization of C(sp³)–H bonds. beilstein-journals.org

Metal complexes of this compound could potentially be explored as catalysts in various organic transformations, such as:

Oxidation Reactions: Mimicking the function of metalloenzymes.

C-C Coupling Reactions: Where the ligand can stabilize the active catalytic species.

Hydrolysis Reactions: As demonstrated by cobalt(II) and nickel(II) complexes with 8-hydroxyquinoline (B1678124) and amino acids, which catalyze the hydrolysis of esters. iosrjournals.org

Asymmetric Catalysis: If resolved into its enantiomers, the chiral environment provided by the ligand could be used to induce stereoselectivity in reactions.

The combination of a robust coordinating framework and specific steric properties makes this compound a ligand with potential for the development of novel, tailored metal-based catalysts.

Development of Homogeneous and Heterogeneous Catalytic Systems

The unique structural features of 8-alkylquinoline ligands have been exploited in the development of both homogeneous and heterogeneous catalytic systems for various organic transformations. The nitrogen atom of the quinoline acts as an effective directing group, enabling the formation of cyclometallated complexes with transition metals, which are key intermediates in catalytic C-H functionalization reactions. researchgate.net

Homogeneous Catalysis:

Homogeneous catalysts for C-H activation often involve transition metals from groups 8-10, such as rhodium, cobalt, palladium, and iridium. mdpi.com For ligands similar to this compound, such as 8-methylquinolines, a range of catalytic systems have been established for functionalizing the C(sp³)–H bonds of the alkyl group.

For instance, Rhodium(III) catalysts have been successfully used for the C(sp³)–H amidation of 8-ethylquinolines. researchgate.net Similarly, Cp*Co(III) (pentamethylcyclopentadienyl cobalt) has been shown to catalyze the alkylation of both primary and secondary C(sp³)–H bonds of 8-alkylquinolines with coupling partners like maleimides. nih.gov Palladium(II) complexes are also prominent, often enabled by specific ancillary ligands like neocuproine, to achieve reactions such as the C(sp³)–H alkynylation of 8-methylquinolines. rsc.org The carboxylate group in this compound can act as an internal base and a secondary coordination site, which is a privileged feature in many C-H activation methodologies. scispace.com

Below is a table summarizing representative homogeneous catalytic systems developed for the functionalization of 8-alkylquinolines, which are directly analogous to systems where this compound would serve as the ligand.

Heterogeneous Catalysis:

While less common than their homogeneous counterparts for this specific transformation, heterogeneous catalysts are gaining attention for their reusability and operational simplicity. researchgate.netrsc.org For C-H activation involving quinoline directing groups, systems based on palladium nanoparticles have been developed. mdpi.com For example, monodisperse CuPd alloy nanoparticles supported on reduced graphene oxide (CuPd/rGO) have been shown to be efficient catalysts for the directed C(sp³)–H activation of 8-methylquinolines. mdpi.com In these systems, the proposed mechanism often involves an initial oxidation of Pd(0) to Pd(II), which then participates in a chelation-assisted catalytic cycle. mdpi.com Another approach involves modifying materials like Keggin-structured heteropoly acids with quinoline derivatives, such as 8-hydroxy-2-methylquinoline, to create reusable heterogeneous acid catalysts. nih.govrsc.org

Mechanistic Investigations of Catalyzed Reactions Involving 8-Ethylquinoline (B27807) Ligands

Understanding the reaction mechanism is crucial for optimizing catalytic systems and expanding their scope. For reactions involving 8-alkylquinoline ligands, mechanistic studies, often combining experimental techniques (like kinetic isotope effect studies) and computational chemistry, have provided significant insights. scispace.comnih.gov

For rhodium(III)-catalyzed amidation of 8-ethylquinolines, mechanistic studies suggest the reaction proceeds through a five-membered rhodacycle intermediate and does not involve a radical pathway. researchgate.net Similarly, palladium-catalyzed reactions are often proposed to proceed via either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. mdpi.comnih.gov In a typical Pd(II)/Pd(IV) pathway, the initial Pd(II) complex undergoes C-H activation to form a cyclopalladated intermediate. This intermediate is then oxidized by a coupling partner to a Pd(IV) species, which subsequently undergoes reductive elimination to form the product and regenerate the active Pd(II) catalyst. mdpi.com

Kinetic studies and the isolation of key intermediates have been instrumental in elucidating these pathways. For example, in the Pd-catalyzed arylation of 8-methylquinoline (B175542) with diaryliodonium salts, a bimetallic high-oxidation-state palladium intermediate has been proposed based on detailed mechanistic data. nih.gov

Chelate-Assisted C-H Activation and Functionalization Strategies

The strategy of chelate-assisted C-H activation is a cornerstone of modern synthetic chemistry, allowing for the functionalization of unactivated C-H bonds with high levels of selectivity. nih.govacs.org The this compound ligand is ideally suited for this approach. The quinoline nitrogen serves as a robust directing group, positioning a coordinated metal catalyst in close proximity to the C(sp³)–H bonds of the ethyl group. researchgate.net The carboxylate moiety can further stabilize the key metallacyclic intermediate, a concept known as carboxylate-assisted C-H activation. scispace.com

This strategy has enabled a wide array of C-H functionalization reactions at the alkyl position of 8-alkylquinolines, including:

Amidation: The introduction of nitrogen-containing functional groups. researchgate.net

Alkylation: The formation of new carbon-carbon bonds with olefins or maleimides. nih.govacs.org

Arylation: The coupling with aryl sources to form biaryl-type structures. nih.govnih.gov

Alkynylation: The introduction of an alkyne moiety. rsc.org

Amination: The insertion of an amino group into a Pd-C bond of a palladacycle formed from 8-ethylquinoline. acs.org

The presence of the chelating nitrogen atom in 8-alkylquinolines facilitates the formation of cyclometallated complexes with various transition metals, which is the key step for selective functionalization. researchgate.net The robustness of this directing group allows for late-stage functionalization of complex molecules, which is a powerful tool in drug discovery and chemical biology. researchgate.netacs.org For example, this methodology has been applied to the alkylation of the natural product (-)-santonin, demonstrating its utility in complex settings. acs.org The ability to functionalize secondary C(sp³)–H bonds, as found in the ethyl group of this compound, is a significant achievement, as these bonds are often less reactive than primary C(sp³)–H bonds. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of 8 Ethylquinoline 2 Carboxylic Acid Derivatives

Correlating Structural Features of 8-Ethylquinoline-2-carboxylic Acid Analogues with Biological Activity

The biological effects of this compound analogues are intrinsically linked to their structural features. SAR studies have been crucial in identifying the key molecular components responsible for their activity.

The rational design of derivatives based on the quinoline (B57606) carboxylic acid scaffold has led to the discovery of potent enzyme inhibitors targeting a range of diseases. nih.govnih.gov A structure-activity relationship study of quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, identified three critical regions for activity: a bulky hydrophobic substituent at the C-2 position, a strict requirement for the carboxylic acid at the C-4 position, and appropriate substitutions on the benzo portion of the quinoline ring. nih.gov While this study focused on 4-carboxylic acids, the principles of requiring specific substitutions for potent inhibition are broadly applicable.

For instance, derivatives of 4-hydroxyquinoline-2-carboxylic acid have been synthesized and evaluated as inhibitors of various dehydrogenases, including glutamate, lactate, and malate (B86768) dehydrogenases. acs.org Similarly, a series of 8-substituted quinoline-2-carboxamides were synthesized and showed potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. researchgate.net Compound 5h from this series, an 8-benzyloxy derivative, was a particularly potent inhibitor of hCA I and II. researchgate.net Another study identified 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival. nih.gov The design of these inhibitors often involves a "tail approach," where different substituents are added to the core scaffold to achieve specific interactions with the target enzyme. researchgate.net

Interactive Table: Inhibitory Activity of Selected Quinoline-2-Carboxylic Acid Derivatives

Click on a compound to see more details.| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 8-Chloro-4-hydroxy-5-methylquinoline-3-carboxylic acid | Glutamate Dehydrogenase, Malate Dehydrogenase | Potent Inhibitor | acs.org |

| 8-Substituted-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) (5h ) | hCA I | 85.7 nM | researchgate.net |

| 8-Substituted-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (5h ) | hCA II | 33.0 nM | researchgate.net |

| 8-hydroxy-quinoline-7-carboxylic acid derivative | Pim-1 kinase | - | nih.gov |

| Quinoline-6-carboxylic acid derivative (4k ) | h-ENPP1 | 0.11±0.02 µM | researchgate.net |

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. nih.govdovepress.com For quinoline-based inhibitors, specific moieties have been identified as crucial for target engagement. The 8-hydroxy-quinoline 7-carboxylic acid moiety, for example, was identified as a critical pharmacophore for Pim-1 kinase inhibition. nih.gov Molecular modeling suggested that this scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket of the enzyme. nih.gov

In the case of HIV integrase inhibitors, the 8-hydroxy-quinoline-7-carboxylic acid scaffold was also explored. mdpi.com Studies on DHODH inhibitors related to the brequinar (B1684385) class emphasized the importance of the carboxylic acid group, which forms a salt bridge with an arginine residue (R136) in the enzyme's active site. nih.gov The remainder of the inhibitor engages in hydrophobic interactions within a channel. nih.gov Mutational and analog studies are key to confirming these interactions and refining the pharmacophore model.

Molecular Modeling and Computational Approaches in SAR of this compound

Computational methods are indispensable tools in modern drug design, allowing for the prediction and analysis of molecular interactions that govern biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. researchgate.netnih.gov This method has been widely applied to quinoline derivatives to understand their binding modes and predict their affinity for various biological targets. For instance, docking studies were performed on quinoline-6-carboxylic acid derivatives to complement in vitro analysis, revealing favorable interactions with the amino acid residues of target ectonucleotidase enzymes. researchgate.net

In another study, novel quinoline derivatives were subjected to molecular docking against the DNA gyrase enzyme to explore their binding affinity, which correlated with their observed antibacterial activity. researchgate.net Docking of potent 2-styrylquinoline (B1231325) derivatives into the EGFR kinase active site was performed to study their mode of interaction. nih.gov Similarly, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein helped to explain their potential in overcoming multidrug resistance in cancer. nih.gov These simulations provide valuable insights into key hydrogen bond and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

Interactive Table: Molecular Docking Studies of Quinoline Carboxylic Acid Derivatives

Click on a target to learn more about its function.| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Quinoline-6-carboxylic acid derivatives | Ectonucleotidases (h-NTPDases, h-ENPP1, h-e5′NT) | Favorable interactions with active site amino acids. | researchgate.net |

| Novel quinoline derivatives | DNA gyrase (PDB: 2ZCQ) | Analysis of binding interactions responsible for antibacterial activity. | researchgate.net |

| 2-Styrylquinoline derivatives (3a, 4b ) | EGFR Kinase | Study of the binding mode within the receptor pocket. | nih.gov |

For a more detailed and accurate description of ligand-receptor interactions, especially those involving bond-making or breaking, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov In this approach, the chemically active part of the system (e.g., the ligand and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.govrsc.org

QM/MM simulations can provide crucial insights into reaction mechanisms, transition states, and activation energies. rsc.orgnih.gov For example, QM/MM methods can be used to calculate the activation energies for reactions involving quinoline derivatives, such as the reaction of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride with amines or alcohols. While specific QM/MM studies on this compound are not widely published, the methodology is well-established for studying complex biological systems like carbohydrate-active enzymes and metalloenzymes. nih.govyoutube.com These studies are computationally intensive but offer a level of detail that is unattainable with classical molecular mechanics alone. nih.gov

Investigation of this compound Analogues for Modulating Biological Pathways

The therapeutic potential of this compound analogues extends to the modulation of critical biological pathways implicated in various diseases. Quinoline-based molecules have been investigated for their ability to interfere with signaling cascades that drive cancer progression.

For instance, certain quinoline derivatives have been shown to target the c-Met signaling pathway, which is often deregulated in cancer, playing roles in tumor growth and metastasis. acs.org The binding of these quinoline-based inhibitors to the c-Met kinase domain often involves key interactions, such as π-π stacking with a tyrosine residue and hydrogen bonding with a methionine residue. mdpi.com Furthermore, some analogues have been found to induce anticancer effects through the p53 pathway. acs.org

Other research has focused on developing quinoline derivatives as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR), which are crucial for angiogenesis. mdpi.com Specifically, quinoline-3-carboxylic acid derivatives have been identified as inhibitors of VEGFR-2 and VEGFR-3. mdpi.com A patent has also described 8-ethylquinoline-4-carboxylic acid derivatives as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), indicating their potential application in treating cystic fibrosis. google.com

Enzyme Kinase Inhibition by Quinoline Carboxylic Acid Scaffolds

The quinoline scaffold has been successfully employed to develop inhibitors for several protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. researchgate.net SAR studies have identified key structural features necessary for potent kinase inhibition.

For instance, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival. nih.govresearchgate.net Molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a critical pharmacophore, with the hydroxyl and carboxyl groups interacting with key amino acid residues like Asp186 and Lys67 in the ATP-binding pocket of the kinase. nih.govresearchgate.net Similarly, studies on 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives as inhibitors of DYRK1A kinase revealed that a free carboxylic acid at the 6-position is essential for activity. acs.org Substitutions at other positions dramatically influence potency and selectivity; for example, introducing a 10-iodo substituent led to highly potent and selective DYRK1A inhibitors, while substituents at the 8-position abolished activity, likely due to steric hindrance in the ATP-binding site. acs.org

Modifications of the 3-quinoline carboxylic acid scaffold have yielded potent inhibitors of protein kinase CK2. nih.govtandfonline.com The most active compounds in this series were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, with IC50 values in the submicromolar range. tandfonline.com SAR analysis indicated that hydrophobic substituents on the quinoline heterocycle, such as in benzo[h]quinoline-3-carboxylic acid derivatives, form strong hydrophobic interactions with key residues (Val53, Val66, Ile95, and Ile174) in the CK2 active site, which is crucial for their inhibitory activity. tandfonline.com

Table 1: Inhibition of Various Kinases by Quinoline Carboxylic Acid Derivatives

| Kinase Target | Quinoline Scaffold | Key Structural Features for Activity | IC₅₀ Values |

|---|---|---|---|

| Pim-1 Kinase | 8-Hydroxy-quinoline-7-carboxylic acid | 8-hydroxy and 7-carboxylic acid groups are crucial for binding to Asp186 and Lys67. nih.govresearchgate.netresearchgate.net | Varies with substitution |

| DYRK1A | 11H-Indolo[3,2-c]quinoline-6-carboxylic acid | Free carboxylic acid at C-6 is essential. acs.org Halogen at C-10 (e.g., Iodo) increases potency. acs.org | 6 nM - 31 nM |

| Protein Kinase CK2 | 3-Quinolone carboxylic acid | Tetrazolo- and 2-amino- substitutions are favorable. nih.govtandfonline.com Hydrophobic interactions are key. tandfonline.com | 0.65 µM - 18.2 µM |

DNA Gyrase Inhibition Studies with Arylated Quinoline Carboxylic Acid Derivatives

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for managing DNA supercoiling during replication, making it a well-established target for antibacterial agents. mdpi.comnih.govnih.gov The quinolone class of antibiotics, such as nalidixic acid and ciprofloxacin, function by inhibiting this enzyme. nih.govmdpi.com Recent research has focused on developing new arylated quinoline carboxylic acids (QCAs) to overcome growing antibiotic resistance. mdpi.comnih.govnih.gov

A study profiling new QCAs against Mycobacterium tuberculosis (Mtb) identified derivatives with potent anti-gyrase activity. mdpi.comnih.govnih.gov The synthesis and screening of 48 QCAs with various alkyl, aryl, alkoxy, and halogen modifications led to the discovery of two particularly effective inhibitors: compound 7i (C-2 2-(naphthalen-2-yl)/C-6 1-butyl) and compound 7m (C-2 2-(phenanthren-3-yl)/C-6 isopropyl). mdpi.comnih.gov Both compounds demonstrated inhibition of Mtb DNA gyrase, with compound 7m showing better activity at a 1 µM test concentration. nih.govnih.gov Molecular docking studies confirmed these findings, showing that compound 7m had a stronger binding energy (−8.0 kcal/mol) within the fluoroquinolone-binding site of Mtb DNA gyrase compared to 7i . mdpi.comresearchgate.net These interactions are thought to be enhanced by various pi-alkyl interactions with amino acid residues in the enzyme's active site. mdpi.com The general structure-activity relationship for this class of inhibitors indicates that bulky, hydrophobic aryl substituents at the C-2 position are critical for potent activity. nih.gov

Table 2: Inhibition of Mtb DNA Gyrase by Arylated Quinoline Carboxylic Acid Derivatives

| Compound | C-2 Substitution | C-6 Substitution | Binding Energy (kcal/mol) | DNA Gyrase Inhibition |

|---|---|---|---|---|

| 7i | 2-(Naphthalen-2-yl) | 1-Butyl | Not specified, but weaker than 7m. mdpi.com | Active. nih.gov |

| 7m | 2-(Phenanthren-3-yl) | Isopropyl | -8.0. mdpi.comresearchgate.net | Better activity than 7i, active at 1 µM. nih.govnih.gov |

Exploration of Antimicrobial and Anti-inflammatory Activities in this compound Analogues

The quinoline nucleus is a common feature in compounds with a wide array of pharmacological properties, including antimicrobial and anti-inflammatory effects. nih.govnih.gov The versatility of this scaffold allows for the development of derivatives with tailored biological activities.

Antimicrobial Activity: The antimicrobial action of many quinoline derivatives is attributed to their ability to inhibit bacterial DNA gyrase. Numerous studies have explored the synthesis of quinoline-2-carboxylic acid analogues to discover new antimicrobial agents. For example, a series of quinoline-2-carboxylic acid aryl esters and amides were synthesized and evaluated for their antibacterial properties. researchgate.net Several of these synthetic compounds showed good activity compared to the standard drug ciprofloxacin. researchgate.net Specifically, compounds 4 , 9 , and 10 from the study displayed significant mean inhibition zones of 13.7 mm, 16.0 mm, and 20.7 mm, respectively, against tested bacteria. researchgate.net Another study on 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide derivatives also reported that the synthesized compounds were active against various microorganisms. bohrium.com These findings underscore the potential of the quinoline carboxylic acid backbone in developing new antibacterial agents.

Anti-inflammatory Activity: Derivatives of quinoline carboxylic acid are also known to possess anti-inflammatory and analgesic properties. nih.govresearchgate.net A study evaluating various quinoline derivatives for their biological activities investigated their anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. nih.gov The results showed that selected quinolines, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, demonstrated significant anti-inflammatory properties when compared to the classical non-steroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity to the macrophage cells. nih.gov While direct studies on this compound are limited, the established anti-inflammatory potential of its structural analogues, such as quinoline-2-carboxylic acid, suggests that this class of compounds is a promising area for further investigation. researchgate.netnih.gov

Table 3: Biological Activities of Quinoline Carboxylic Acid Analogues

| Compound Class | Biological Activity | Key Findings |

|---|---|---|

| Quinoline-2-carboxylic acid amides/esters | Antibacterial | Several derivatives showed good activity compared to ciprofloxacin, with inhibition zones up to 20.7 mm. researchgate.net |

| Quinoline-4-carboxylic acid hydrazides | Antimicrobial | Synthesized derivatives were active against various Gram-positive and Gram-negative bacteria and fungi. bohrium.com |

| Quinoline-3- and -4-carboxylic acids | Anti-inflammatory | Exerted "impressively appreciable" anti-inflammatory effects in macrophage models, comparable to indomethacin. nih.gov |

| Quinoline-2-carboxylic acid | Anti-inflammatory | Possesses notable growth inhibition capacities against certain cancer cell lines and is recognized for potential repurposed pharmacology. nih.gov |

Supramolecular Chemistry and Advanced Materials Derived from 8 Ethylquinoline 2 Carboxylic Acid

Engineering Non-Covalent Interactions of 8-Ethylquinoline-2-carboxylic Acid

The rational design of materials based on this compound hinges on the precise control of its non-covalent interactions. These interactions, including hydrogen bonding and molecular recognition, dictate how individual molecules assemble into larger, ordered structures.

The carboxylic acid functional group is a cornerstone of crystal engineering due to its capacity to act as both a hydrogen bond donor (-OH) and acceptor (C=O). ufsc.brresearchgate.net This duality allows carboxylic acids to reliably self-associate through robust supramolecular synthons, most commonly forming centrosymmetric dimers via a pair of O-H···O hydrogen bonds. ufsc.brmsu.edulibretexts.org This dimerization is a key factor contributing to the high boiling points of carboxylic acids compared to other molecules of similar weight. msu.edu

In the context of this compound, several hydrogen bonding patterns are conceivable in the solid state:

Carboxylic Acid Dimers: The most probable motif is the formation of cyclic dimers with other this compound molecules.

Acid-Pyridine Heterosynthons: The nitrogen atom of the quinoline (B57606) ring can act as a hydrogen bond acceptor, leading to the formation of strong O-H···N interactions with the carboxylic acid group of a neighboring molecule. ufsc.brijacskros.com This interaction is a well-studied and dependable motif in the co-crystallization of carboxylic acids and nitrogen-containing heterocycles. ufsc.br

Chain Formation (Catemer): In some cases, carboxylic acids can form chain-like structures, or catemers, where molecules are linked head-to-tail.

While a specific crystal structure for this compound is not publicly documented, analysis of related compounds provides insight into its likely behavior. For example, studies on co-crystals of 2-methylquinoline (B7769805) with various carboxylic acids reveal a rich diversity of supramolecular synthons, leading to the formation of 1D to 3D frameworks governed by a combination of strong N-H···O or O-H···N bonds and weaker secondary interactions. ufsc.br

Table 1: Common Hydrogen Bonding Interactions in Quinoline-Carboxylic Acid Systems

| Interacting Groups | Synthon Type | Description | Representative System |

|---|---|---|---|

| Carboxylic Acid + Carboxylic Acid | Homosynthon | Two molecules form a cyclic dimer via O-H···O bonds. | Dimer of Acetic Acid libretexts.org |

| Carboxylic Acid + Quinoline N | Heterosynthon | The acidic proton bonds to the nitrogen atom of the quinoline ring. | 2-Methylquinoline + Carboxylic Acids ufsc.br |

| Protonated Amine + Carboxylate | Heterosynthon | In salts, the protonated amine group bonds to the deprotonated carboxylate. | Amino Alcohol + Quinaldinic Acid Salts mdpi.com |

This table is generated based on data from analogous systems to illustrate expected interactions.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a fundamental concept in host-guest chemistry. wikipedia.orgsigmaaldrich.com The this compound moiety possesses key features that make it a prime candidate for participation in such systems. The carboxylic acid group is a powerful recognition element, capable of forming multiple hydrogen bonds with a suitable receptor. ijacskros.com This ability can be harnessed to direct the binding of substrates with high specificity. nih.gov

While specific host-guest complexes involving this compound are not detailed in the literature, its potential roles can be inferred:

As a Guest: The quinoline ring provides a hydrophobic surface suitable for encapsulation within the nonpolar cavity of macrocyclic hosts like cyclodextrins or calixarenes. thno.orgnih.gov The ethyl group would enhance this hydrophobicity, potentially increasing the binding affinity, while the carboxylic acid group could interact with the host's rim, providing orientational specificity.

As a Host Component: The molecule could be incorporated into a larger, synthetic receptor. The carboxylic acid could serve as a primary binding site for guests such as amides or other complementary functional groups. The quinoline backbone would provide a rigid scaffold and could engage in π-stacking interactions with aromatic guests.

Fabrication and Characterization of Supramolecular Architectures

The programmed self-assembly of molecular building blocks into well-defined, ordered structures is a cornerstone of materials science. wikipedia.orgmdpi.com this compound is an ideal candidate for such processes, driven by the reliable and directional nature of its non-covalent interactions.

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates. wikipedia.org For this compound, this process is primarily driven by hydrogen bonding and π-π stacking. The initial and strongest interaction would likely be the formation of hydrogen-bonded dimers or chains. ufsc.brresearchgate.net These primary 1D structures can then further assemble into higher-order architectures:

1D Structures: Formation of infinite chains (catemers) through O-H···N or head-to-tail O-H···O hydrogen bonds.

2D Structures: Stacking of 1D chains via π-π interactions between the quinoline rings can lead to the formation of layered, sheet-like structures.

3D Structures: More complex interlinking of 1D chains or 2D sheets through additional weak hydrogen bonds or specific packing arrangements influenced by the 8-ethyl group can result in three-dimensional frameworks. scispace.com

The choice of solvent and temperature can significantly influence the self-assembly pathway, sometimes leading to the formation of metastable structures or polymorphs with different packing arrangements and properties. nih.govnih.gov For instance, studies on the self-assembly of 8-hydroxyquinolinate complexes have shown that the final nuclearity and supramolecular network can be tuned by varying the anions and solvent systems used during synthesis. nih.gov

The ability to control the self-assembly of this compound allows for the design of functional materials with tailored properties. Quinoline derivatives are well-known for their applications in optoelectronics, particularly as fluorescent materials and components in organic light-emitting diodes (OLEDs). smolecule.comresearchgate.net

The functional properties of materials derived from this molecule can be tuned by:

Chemical Modification: Altering the substituents on the quinoline ring influences the electronic properties (e.g., HOMO/LUMO levels) and, consequently, the photophysical properties like absorption and emission wavelengths. nih.gov

Control of Supramolecular Structure: The arrangement of molecules in the solid state dramatically affects the material's bulk properties. For example, the degree of π-π stacking can influence charge transport and the fluorescence quantum yield. By controlling the self-assembly process, it's possible to create polymorphs with distinct photoluminescent behaviors. nih.gov

The combination of the electron-deficient quinoline ring, the electron-donating ethyl group, and the hydrogen-bonding carboxylic acid group provides a rich design space for creating materials with specific electronic and optical characteristics for applications in sensors, electronics, and beyond.

Applications in Chemosensors and Molecular Devices

The quinoline scaffold is an excellent fluorophore, making it a popular building block for fluorescent chemosensors. researchgate.netresearchgate.net These sensors are designed to detect specific analytes, such as metal ions, through a change in their fluorescence signal. The general design involves linking the quinoline fluorophore to a receptor unit (ionophore) that selectively binds the target analyte.

The this compound framework is well-suited for this purpose. The quinoline nitrogen and the carboxylate group can act in concert as a chelating site for metal ions. cam.ac.uk The binding mechanism typically proceeds as follows:

In the absence of the target metal ion, the sensor's fluorescence may be low due to quenching processes like photoinduced electron transfer (PET).

Upon binding of the metal ion to the nitrogen and carboxylate oxygen atoms, the electronic structure of the fluorophore is altered.

This binding event often inhibits the quenching pathway, leading to a significant enhancement in fluorescence intensity ("turn-on" response), which can be correlated to the concentration of the analyte. researchgate.net

Quinoline-based sensors incorporating carboxylic acid groups have shown high sensitivity and selectivity for various metal ions, including Zn²⁺. researchgate.netcam.ac.uk The inclusion of the carboxylic acid not only provides a crucial binding site but also often improves the sensor's solubility in aqueous media, which is critical for biological and environmental applications. cam.ac.uk The 8-ethyl group in the target molecule would likely enhance its lipophilicity, potentially influencing its cell membrane permeability for applications in bioimaging. cam.ac.uk

Table 2: Characteristics of Representative Quinoline-Based Fluorescent Chemosensors

| Sensor Fluorophore/Receptor | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-hydrazone | Zn²⁺ | Fluorescence turn-on | 0.07 µM | researchgate.net |

| 8-Hydroxyquinoline-2-carboxylic acid derivative | Zn²⁺ | Fluorescence enhancement | Not specified | cam.ac.uk |

| Quinoline-benzimidazole conjugate | Pd²⁺ | Fluorescence quenching | 0.26 µM | researchgate.net |

This table presents data for analogous sensor systems to illustrate the application principles.

Advanced Analytical and Computational Methodologies in the Study of 8 Ethylquinoline 2 Carboxylic Acid

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to elucidating the molecular structure of 8-Ethylquinoline-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) offer complementary information to construct a complete molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms and the conformational dynamics of this compound in solution. organicchemistrydata.orgunibas.it Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR, the chemical shifts of the protons in the quinoline (B57606) ring and the ethyl substituent are diagnostic. For instance, signals for the quinoline ring protons are typically observed in the aromatic region, while the ethyl group protons appear at lower chemical shifts. nih.gov The coupling patterns between adjacent protons, described by coupling constants (J-values), are crucial for assigning the stereochemistry, particularly for substituted quinolines. ipb.pt Dynamic NMR experiments, conducted over a range of temperatures, can reveal information about conformational changes, such as the rotation around single bonds. unibas.itresearchgate.net The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, further aiding in conformational analysis. wordpress.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. organicchemistrydata.org The positions of the signals for the carboxylic acid carbon, the quinoline ring carbons, and the ethyl group carbons confirm the presence of these functional groups and provide insight into the electronic structure. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Table 1: Representative NMR Data for Quinoline Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | Chemical shifts are influenced by substituents on the quinoline ring. |

| ¹H (Ethyl -CH₂) | 2.5 - 3.0 | Quartet, coupled to the -CH₃ protons. |

| ¹H (Ethyl -CH₃) | 1.0 - 1.5 | Triplet, coupled to the -CH₂ protons. |

| ¹H (Carboxylic Acid) | 10.0 - 13.0 | Broad singlet, position can vary with solvent and concentration. |

| ¹³C (Carboxylic Acid) | 165 - 185 | |

| ¹³C (Aromatic) | 110 - 150 | |

| ¹³C (Ethyl -CH₂) | 20 - 30 | |

| ¹³C (Ethyl -CH₃) | 10 - 15 |

Note: The exact chemical shifts for this compound will depend on the solvent and specific experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. specac.com For this compound, the IR spectrum would exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, which is often hydrogen-bonded. libretexts.org A strong, sharp absorption around 1700-1760 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgutdallas.edu Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1760 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Source: General IR spectroscopy data. libretexts.orgutdallas.edulibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. msu.edu The quinoline ring system, being a conjugated aromatic system, gives rise to characteristic π → π* transitions. libretexts.orgupi.edu The absorption maxima (λ_max) and molar absorptivity (ε) values are sensitive to the substitution pattern and the solvent polarity. tanta.edu.eg The presence of the carboxylic acid and ethyl groups can cause shifts in the absorption bands compared to the parent quinoline molecule. The electronic spectrum can be influenced by the pH, as changes in ionization can affect the extent of conjugation. tanta.edu.eg

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. msu.edu In a typical electron impact (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the molecular weight. For this compound, the molecular weight is 201.22 g/mol .

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). arizona.edu For this compound, cleavage of the ethyl group could also be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. researchgate.net

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. omu.edu.trcreative-biostructure.comnumberanalytics.com This technique provides detailed information about bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystalline form. bu.edu For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the ethyl and carboxylic acid substituents relative to the ring. researchgate.net Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules and potential π-π stacking interactions between the quinoline rings, can also be elucidated. This information is crucial for understanding the crystal packing and the solid-state properties of the compound.

Theoretical Chemistry and Computational Studies

Theoretical and computational methods are increasingly used to complement experimental data and provide deeper insights into the properties of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scispace.com DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography. nih.gov

Furthermore, DFT allows for the calculation of various electronic properties. nih.gov The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined, and the HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net The distribution of electron density and the molecular electrostatic potential can be visualized, highlighting regions of the molecule that are electron-rich or electron-poor, which is useful for predicting sites of electrophilic and nucleophilic attack. nih.gov DFT can also be used to simulate spectroscopic properties, such as IR and NMR spectra, which can aid in the interpretation of experimental data. researchgate.net Time-dependent DFT (TD-DFT) can be employed to calculate electronic transition energies and predict UV-Vis spectra. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. frontiersin.org For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and its non-covalent interactions with biological targets such as enzymes or receptors.

MD simulations can systematically explore these conformational possibilities. By simulating the molecule in a solvent environment (typically water) at a given temperature and pressure, a trajectory of its atomic positions over time is generated. frontiersin.org Analysis of this trajectory reveals the most populated (lowest energy) conformations and the energy barriers between them. For instance, simulations would clarify the rotational preference of the ethyl group and the orientation of the carboxylic acid, which is crucial for forming key interactions like hydrogen bonds. In studies of similar flexible molecules, enhanced sampling techniques like metadynamics are often employed to overcome large energy barriers and ensure a comprehensive exploration of the conformational space. bldpharm.com

Interaction Analysis: When the structure of a potential biological target is known, MD simulations can be used to model the interaction between this compound and the target protein. After an initial placement of the ligand in the active site via molecular docking, an MD simulation of the entire complex (protein, ligand, and solvent) is performed. rsc.org

This allows for the analysis of:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the binding pose over the simulation time. A stable complex will show minimal deviations from the initial docked conformation. bldpharm.com

Key Interactions: The simulation trajectory can be analyzed to identify and quantify the persistence of specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues. rsc.orgmdpi.com For this compound, the carboxylic acid group would be expected to act as a hydrogen bond donor and acceptor, while the quinoline ring can participate in hydrophobic and π-stacking interactions.

Role of Water: MD simulations explicitly model the role of water molecules in mediating or competing with ligand-protein interactions, providing a more realistic model of the binding event.

The following table illustrates the kind of data that would be generated from an MD simulation to analyze the interaction of this compound with a hypothetical enzyme active site.

| Interaction Type | Interacting Group on Ligand | Interacting Residue on Protein | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Carboxylic Acid (O) | Arg122 (NH) | 2.8 | 95 |

| Hydrogen Bond | Carboxylic Acid (OH) | Asp85 (OD1) | 2.9 | 78 |

| Hydrophobic | Ethyl Group | Leu45, Val98 | < 4.0 | 85 |

| π-π Stacking | Quinoline Ring | Phe210 | 3.5 | 60 |

Note: This table is a hypothetical representation of potential MD simulation results for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For a class of compounds like 8-substituted quinoline-2-carboxylic acids, QSAR can be a powerful tool for predicting the activity of untested analogs and for guiding the synthesis of new derivatives with improved potency.

A QSAR study involves several key steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required. researchgate.net For this compound, this would involve synthesizing and testing a series of analogs with different substituents at the 8-position and potentially other positions on the quinoline ring.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, counts of specific functional groups.

3D Descriptors: Molecular surface area, volume, shape indices, and quantum chemical descriptors like HOMO/LUMO energies or partial charges. mdpi.com

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Partial Least Squares, Support Vector Machines), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net The predictive power of the resulting QSAR model is rigorously validated using statistical metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and by predicting the activity of an external test set of compounds not used in model training. researchgate.net

For a series including this compound, a QSAR model could reveal important structure-activity relationships. For example, it might show that activity is positively correlated with the hydrophobicity of the substituent at the 8-position but negatively correlated with its steric bulk. Such insights are invaluable for predictive design.

The table below provides an example of a dataset that could be used to develop a QSAR model for a series of 8-substituted quinoline-2-carboxylic acid derivatives.

| Compound | 8-Substituent | Log(1/IC₅₀) | Molecular Weight | LogP (Hydrophobicity) | Molar Refractivity |

| 1 | -H | 4.5 | 173.16 | 1.85 | 48.2 |

| 2 | -Methyl | 5.1 | 187.19 | 2.35 | 52.8 |

| 3 (Target) | -Ethyl | 5.4 | 201.22 | 2.70 | 57.4 |

| 4 | -Propyl | 5.6 | 215.25 | 3.20 | 62.0 |

| 5 | -Cl | 5.3 | 207.61 | 2.56 | 53.0 |

| 6 | -OH | 4.8 | 189.16 | 1.60 | 49.8 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the components of a QSAR study.

By applying these advanced computational methodologies, researchers can gain a deep, atom-level understanding of this compound's behavior and properties, facilitating its potential development in various chemical and biological applications.

Future Research Horizons and Cross Disciplinary Integration of 8 Ethylquinoline 2 Carboxylic Acid

Innovations in Synthetic Strategies and Catalyst Development

The synthesis of quinoline (B57606) derivatives is a well-established area of organic chemistry, with classic methods like the Doebner-von Miller and Pfitzinger reactions being foundational. researchgate.netrsc.org However, the future of synthesizing 8-ethylquinoline-2-carboxylic acid and its analogues lies in the development of more efficient, regioselective, and environmentally benign methodologies.

Recent advancements have focused on transition-metal-catalyzed C-H bond functionalization, which allows for the direct introduction of substituents onto the quinoline core without the need for pre-functionalized starting materials. rsc.org For instance, rhodium(III)-catalyzed C(sp³)–H methylation of 8-methylquinolines has been reported, providing a pathway to alkylated products. rsc.org Future research will likely focus on extending these methods to introduce ethyl groups and other functionalities with high precision. The development of novel catalysts, including those based on earth-abundant metals and photocatalysis, will be crucial in achieving these goals. rsc.orgacs.org Furthermore, microwave-assisted and flow chemistry approaches are gaining traction as they can significantly reduce reaction times and improve yields. researchgate.netmdpi.com

A key challenge remains the selective functionalization at the C-2 and C-8 positions. Innovations in directing groups, which can temporarily bind to the quinoline nitrogen or another part of the molecule to guide the catalyst to a specific C-H bond, will be instrumental. beilstein-journals.org The development of removable or traceless directing groups is a particularly active area of research.

Exploration of Novel Therapeutic Avenues and Target Validation

Quinoline-based compounds have a long history in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents. rsc.orgontosight.ai While the specific therapeutic profile of this compound is not yet extensively studied, its structural motifs suggest significant potential. The quinoline core is a known pharmacophore that can interact with various biological targets, including enzymes and receptors. ontosight.aismolecule.com

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. This includes enzymes involved in cancer progression, such as kinases and dihydroorotate (B8406146) dehydrogenase (DHODH), as well as targets for neurodegenerative diseases and infectious agents. smolecule.comnih.gov Structure-activity relationship (SAR) studies will be essential to optimize the compound's potency and selectivity. This involves systematically modifying the ethyl and carboxylic acid groups, as well as the quinoline ring itself, to understand how these changes affect biological activity.

A critical aspect of this research will be target validation. Once a promising biological activity is identified, it is crucial to confirm the specific molecular target through which the compound exerts its effect. Techniques such as cellular thermal shift assays (CETSA) and the development of chemical probes can be employed for this purpose. nih.gov Understanding the precise mechanism of action is vital for the further development of any potential therapeutic agent.

Integration into Nanoscience and Advanced Materials Design

The unique electronic and photophysical properties of the quinoline ring system make this compound a promising candidate for integration into nanoscience and the design of advanced materials. The carboxylic acid group provides a convenient anchor point for attaching the molecule to the surface of nanoparticles, quantum dots, and other nanomaterials. researchgate.netresearchgate.net

One potential application is in the development of sensors. The fluorescence of the quinoline moiety can be sensitive to the local environment, allowing for the detection of metal ions, pH changes, or the presence of specific biomolecules. researchgate.net By immobilizing this compound on a solid support or nanoparticle, robust and reusable sensors can be fabricated.

Furthermore, the incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to materials with novel optical, electronic, or catalytic properties. researchgate.netnano.gov For instance, quinoline-containing polymers may exhibit interesting light-emitting properties for applications in organic light-emitting diodes (OLEDs). The ability of the carboxylic acid to coordinate with metal ions also opens up possibilities for creating new catalysts or materials for gas storage and separation. researchgate.net The sonoelectrochemical synthesis of a nano lead(II) complex with quinoline-2-carboxylic acid has already been demonstrated as a precursor for producing nano-sized lead(II) oxide, highlighting the potential in nanomaterial synthesis. researchgate.net

Interdisciplinary Collaborations for Complex Chemical and Biological Systems

The full potential of this compound can only be realized through strong interdisciplinary collaborations. The complexity of modern scientific challenges requires the integration of expertise from various fields.

Chemists and Biologists: Synthetic chemists can design and create novel derivatives of this compound, while biologists and pharmacologists can evaluate their therapeutic potential and elucidate their mechanisms of action. escholarship.org This synergy is essential for the drug discovery and development process.

Materials Scientists and Physicists: Collaborations between chemists and materials scientists are crucial for designing and fabricating new materials based on this quinoline scaffold. Physicists can then characterize the optical and electronic properties of these materials, guiding further design improvements.

Computational Scientists and Experimentalists: Computational modeling and molecular docking studies can help predict the biological activity of new derivatives and their interactions with target proteins, guiding synthetic efforts and reducing the need for extensive experimental screening. nih.govescholarship.org This collaboration accelerates the research and development cycle.

Analytical Chemists and Clinicians: For any potential diagnostic or therapeutic applications, collaboration with analytical chemists is needed to develop methods for detecting and quantifying the compound in biological samples. nih.gov Clinicians would then be involved in evaluating its efficacy and safety in preclinical and clinical studies.

By fostering these collaborations, researchers can tackle complex problems that span the boundaries of traditional disciplines, leading to innovative solutions in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 8-Ethylquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Classical quinoline synthesis methods (e.g., Friedländer, Skraup) can be adapted by introducing ethyl and carboxylic acid groups at positions 8 and 2, respectively. Transition metal-catalyzed cross-coupling or microwave-assisted reactions may improve regioselectivity. Key parameters include temperature control (65–145°C range observed in analogous compounds), solvent polarity, and catalyst selection .

- Data Validation : Monitor reaction progress via TLC or HPLC. Purify using recrystallization (e.g., ethanol/water mixtures) and confirm structure via H/C NMR and HRMS .

Q. How should researchers characterize the stability and decomposition pathways of this compound under laboratory conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to track degradation. Thermal gravimetric analysis (TGA) identifies decomposition temperatures, while GC-MS detects gaseous byproducts (e.g., CO, NO) under combustion .

- Safety Protocols : Store in airtight containers at 2–8°C, avoiding oxidizers. Regularly update SDS for aged samples .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodology :

- NMR : Compare H chemical shifts (e.g., ethyl group protons at δ 1.2–1.5 ppm, quinoline protons at δ 7.5–8.5 ppm) with analogous compounds .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Studies : Test across multiple concentrations (e.g., 1 nM–100 µM) to establish IC values.

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Meta-Analysis : Compare studies for variables like cell line selection, incubation time, and solvent effects (e.g., DMSO tolerance <0.1%) .

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model electrophilic substitution at quinoline positions 5 and 8 .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC correlations .

Q. How should experimental designs address discrepancies in synthetic yields across literature reports?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) systematically to identify critical factors.

- Reproducibility Checks : Replicate high-yield protocols with controlled reagent purity (≥98%) and inert atmospheres.

- Contamination Screening : Use EDX or ICP-MS to detect trace metal impurities from catalysts .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data in cell-based assays?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare treatment groups (p < 0.05 significance).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates .

Q. How can researchers validate the ecological impact of this compound using non-mammalian models?

- Methodology :

- Aquatic Toxicity Testing : Use Daphnia magna (48-hour EC) or algae growth inhibition assays.

- Soil Microcosms : Assess biodegradation rates via LC-MS/MS and microbial diversity via 16S rRNA sequencing .

Data Reporting Standards

- Structural Data : Include InChI Key (e.g.,

ATQXNYQCZFMIKY-UHFFFAOYSA-Nfor analogous compounds) and CAS registry numbers . - Synthesis Protocols : Report yields, purity (HPLC ≥95%), and spectral accession codes (e.g., PubChem CID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.